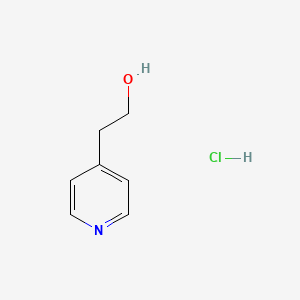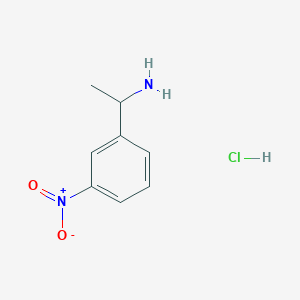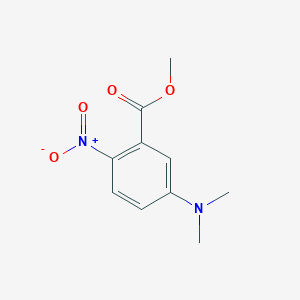
3-(2-Chloro-4-fluorobenzoyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2-Chloro-4-fluorobenzoyl)thiophene” is an organic compound that belongs to the class of thiophene derivatives. It has a molecular formula of C11H6ClFOS and a molecular weight of 240.68 g/mol .
Molecular Structure Analysis
The InChI code for “3-(2-Chloro-4-fluorobenzoyl)thiophene” is 1S/C11H6ClFOS/c12-9-5-7 (1-2-10 (9)13)11 (14)8-3-4-15-6-8/h1-6H . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“3-(2-Chloro-4-fluorobenzoyl)thiophene” appears as a yellow solid . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis:
- Thiophene derivatives, including those similar to 3-(2-Chloro-4-fluorobenzoyl)thiophene, have been synthesized and their structural properties analyzed. For instance, the synthesis of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas was achieved, and their structural and conformational properties were studied using methods like X-ray diffraction and vibrational spectra analysis (Saeed et al., 2011).
- Nuclear Magnetic Resonance (NMR) studies of bicyclic thiophene derivatives provided insights into through-space H–F coupling over seven bonds, contributing to the understanding of molecular interactions in such compounds (Hirohashi et al., 1975).
Pharmaceutical and Biological Applications:
- Various substituted thiophenes exhibit a wide range of biological activities such as antibacterial, antifungal, antiviral, and others. For example, a study on the crystal structure of a thiophene compound highlighted its potential applications in pharmaceuticals due to its diverse biological activities (Nagaraju et al., 2018).
Material Science Applications:
- In material science, thiophene derivatives, including polymeric thiophenes, have been used in a variety of applications like thin-film transistors, organic field-effect transistors, and solar cells. This is due to their unique properties and stability under various conditions (DeSimone et al., 1992).
Chemical Sensing and Electronics:
- Thiophene compounds have also been utilized in the development of chemical sensors and electronic devices. The synthesis and characterization of novel substituted benzo[c]thiophenes and their electropolymerization demonstrate their potential in creating transparent conducting polymers (King & Higgins, 1995).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2-chloro-4-fluorophenyl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFOS/c12-10-5-8(13)1-2-9(10)11(14)7-3-4-15-6-7/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVOXBMRINTMAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)C2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641851 |
Source


|
| Record name | (2-Chloro-4-fluorophenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-4-fluorobenzoyl)thiophene | |
CAS RN |
898771-41-0 |
Source


|
| Record name | (2-Chloro-4-fluorophenyl)-3-thienylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloro-4-fluorophenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline](/img/structure/B1359285.png)


![1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carbonitrile](/img/structure/B1359292.png)



![Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1359302.png)
